

# 6-Amino-1-propyluracil: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *6-Amino-1-propyluracil*

Cat. No.: B156761

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CAS Number: 53681-47-3

This technical guide provides an in-depth overview of **6-Amino-1-propyluracil**, a pyrimidine derivative of interest to researchers and professionals in drug development. The document details its chemical and physical properties, outlines a potential synthetic route, and discusses its nascent stage in biological activity assessment.

## Chemical and Physical Properties

**6-Amino-1-propyluracil**, with the IUPAC name 6-amino-1-propylpyrimidine-2,4(1H,3H)-dione, is a substituted uracil analog. Its fundamental properties are summarized in the table below, providing a quantitative overview for researchers.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>11</sub> N <sub>3</sub> O <sub>2</sub>	PubChem
Molecular Weight	169.18 g/mol	PubChem
CAS Number	53681-47-3	PubChem[1]
IUPAC Name	6-amino-1-propylpyrimidine-2,4-dione	PubChem[1]
Canonical SMILES	CCCN1C(=O)NC(=O)C=C1N	PubChem
Physical Description	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

## Synthesis of 6-Amino-1-propyluracil

A specific, detailed experimental protocol for the synthesis of **6-Amino-1-propyluracil** is not readily available in the reviewed literature. However, a potential synthetic pathway can be inferred from general methods for the synthesis of N-1 alkylated 6-aminouracil derivatives. The proposed method involves the direct alkylation of 6-aminouracil with a suitable propylating agent.

## Proposed Experimental Protocol: Alkylation of 6-Aminouracil

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and desired yield.

### Materials:

- 6-Aminouracil
- 1-Bromopropane (or other suitable propyl halide)

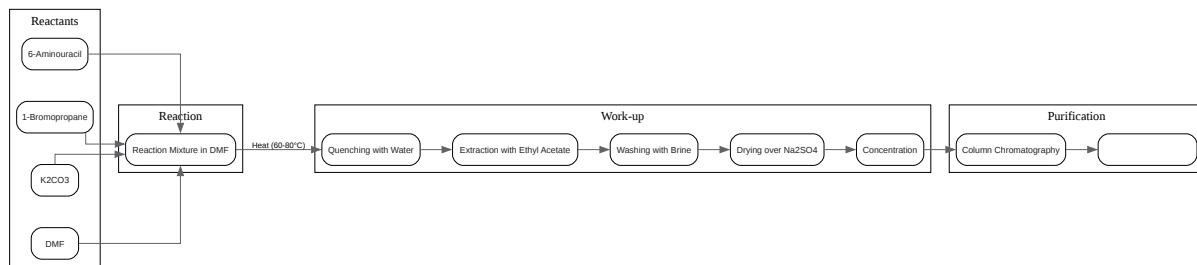
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium carbonate ( $K_2CO_3$ ) or another suitable base
- Ethyl acetate
- Hexane
- Brine solution
- Anhydrous sodium sulfate ( $Na_2SO_4$ )

**Procedure:**

- To a solution of 6-aminouracil (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
- Stir the suspension at room temperature for 30 minutes.
- Add 1-bromopropane (1.1-1.5 equivalents) dropwise to the reaction mixture.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x volume).
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford **6-Amino-1-propyluracil**.

Characterization: The structure of the synthesized **6-Amino-1-propyluracil** should be confirmed using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **6-Amino-1-propyluracil**.

## Biological Activity

The biological activity of **6-Amino-1-propyluracil** has not been extensively studied, and specific quantitative data on its efficacy in various assays are not currently available in the public domain. However, the broader class of 6-aminouracil derivatives has been investigated for various therapeutic applications, providing a basis for potential areas of investigation for this specific compound.

## Potential Therapeutic Areas of 6-Aminouracil Derivatives

Derivatives of 6-aminouracil have been explored for a range of biological activities, including:

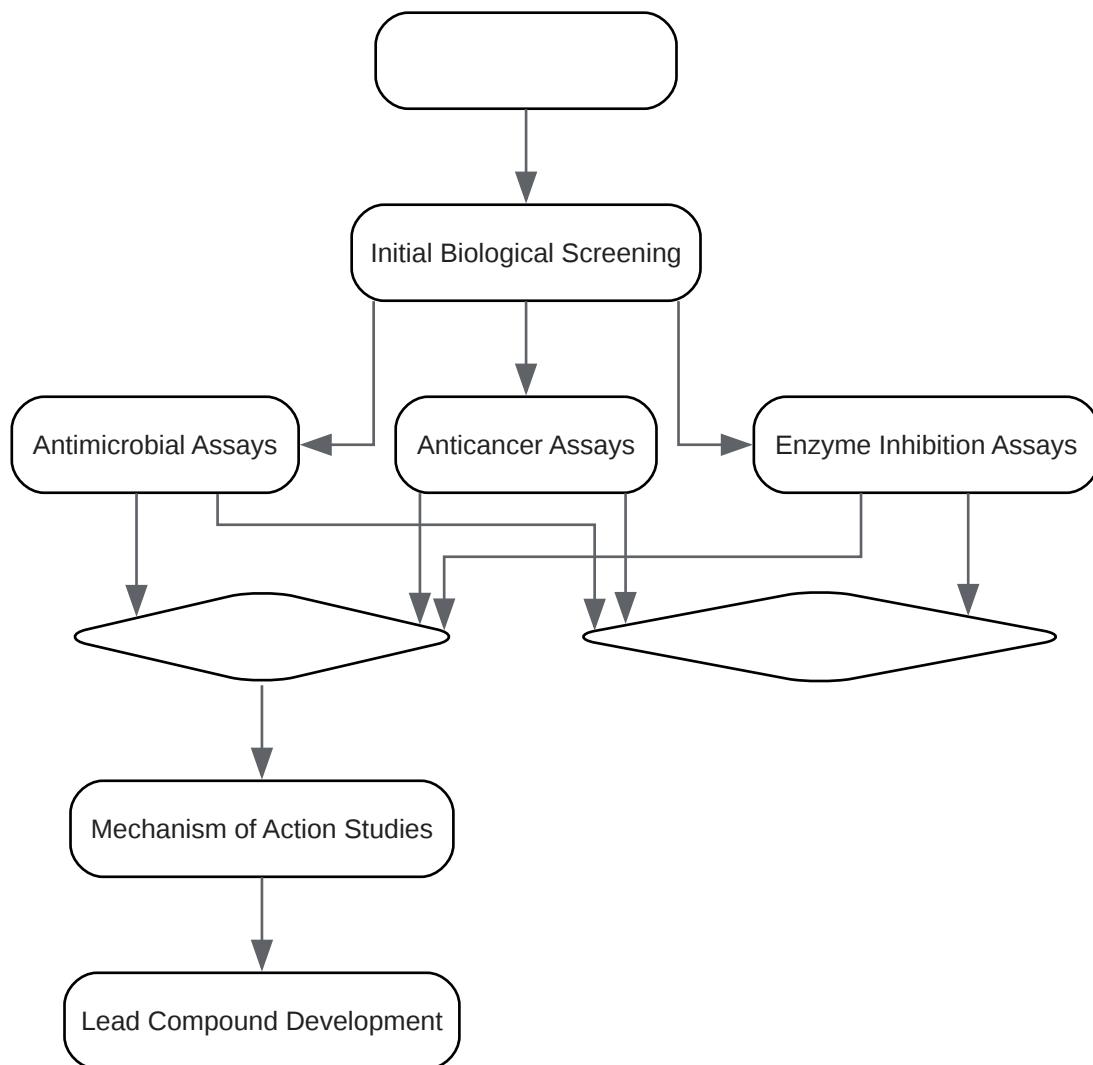
- Antimicrobial Activity: Some 6-anilinouracil derivatives have shown inhibitory activity against DNA polymerase IIIC in Gram-positive bacteria, suggesting potential as antibacterial agents.
- Anticancer Activity: Various substituted uracil derivatives have been investigated for their cytotoxic effects against different cancer cell lines.
- Enzyme Inhibition: The structural similarity of uracil derivatives to endogenous nucleobases makes them candidates for the development of enzyme inhibitors targeting pathways involved in nucleic acid metabolism.

## Future Research Directions

Given the limited specific data on **6-Amino-1-propyluracil**, future research should focus on:

- Screening for Biological Activity: Evaluating the compound's efficacy against a panel of cancer cell lines, bacterial strains, and viral targets.
- Enzyme Inhibition Assays: Testing for inhibitory activity against key enzymes in metabolic and signaling pathways.
- Mechanism of Action Studies: If significant biological activity is identified, elucidating the underlying molecular mechanism would be a critical next step.

## Logical Relationship for Biological Investigation



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Caption: Logical workflow for the biological evaluation of **6-Amino-1-propyluracil**.

## Conclusion

**6-Amino-1-propyluracil** is a chemical entity with established fundamental properties but remains largely unexplored in terms of its biological potential. This guide provides a foundational understanding of the compound, including its key identifiers and a plausible synthetic approach. The lack of specific biological data highlights a significant opportunity for future research to investigate its therapeutic relevance, drawing upon the known activities of the broader 6-aminouracil class of compounds. Further studies are warranted to synthesize, characterize, and comprehensively evaluate the biological profile of **6-Amino-1-propyluracil** to determine its potential as a lead compound in drug discovery programs.

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## References

- 1. In vitro antimicrobial activities of novel anilinouracils which selectively inhibit DNA polymerase III of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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